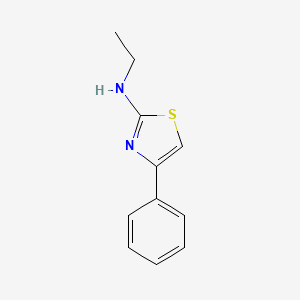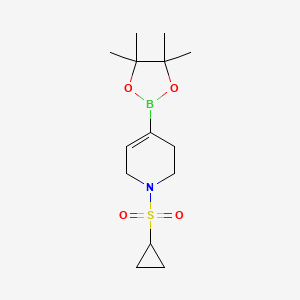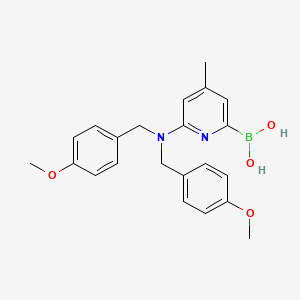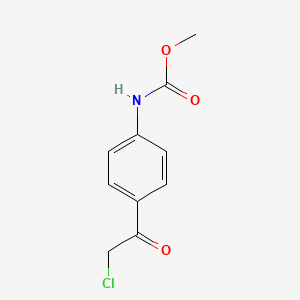
Methyl (4-(2-chloroacetyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(2-chloroacetyl)phenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a 2-chloroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(2-chloroacetyl)phenyl)carbamate can be achieved through several methods. One common approach involves the acylation of methyl phenylcarbamate with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Another method involves the use of polyphosphoric acid (PPA) as a catalyst. In this approach, methyl phenylcarbamate is acylated with acetic anhydride in PPA at 50-55°C for 3 hours. This method is regioselective, leading to the formation of the desired product in good yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Common industrial methods include the use of acylation reactions with appropriate catalysts and reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-(2-chloroacetyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols or amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield N-substituted carbamates, while oxidation reactions can produce corresponding oxides or ketones.
Wissenschaftliche Forschungsanwendungen
Methyl (4-(2-chloroacetyl)phenyl)carbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Industrial Processes: It is employed in the production of specialty chemicals and materials.
Biological Studies: The compound is used in research to study its effects on biological systems and its potential as a bioactive agent.
Wirkmechanismus
The mechanism of action of methyl (4-(2-chloroacetyl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloroacetyl group can also participate in electrophilic reactions, further contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl (4-(2-chloroacetyl)phenyl)carbamate can be compared with other similar compounds, such as:
Methyl (4-acetyl)phenylcarbamate: Lacks the chloroacetyl group, leading to different reactivity and applications.
Methyl (4-(2-bromoacetyl)phenyl)carbamate: Contains a bromoacetyl group instead of a chloroacetyl group, resulting in different chemical properties and reactivity.
Methyl (4-(2-dimethylamino-2-oxoacetyl)phenyl)carbamate:
Eigenschaften
Molekularformel |
C10H10ClNO3 |
|---|---|
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
methyl N-[4-(2-chloroacetyl)phenyl]carbamate |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)12-8-4-2-7(3-5-8)9(13)6-11/h2-5H,6H2,1H3,(H,12,14) |
InChI-Schlüssel |
JUJPMCXMUAOQIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC=C(C=C1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
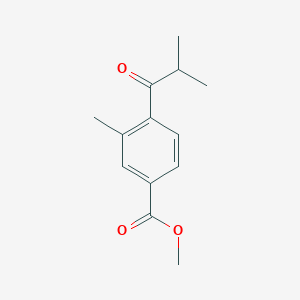
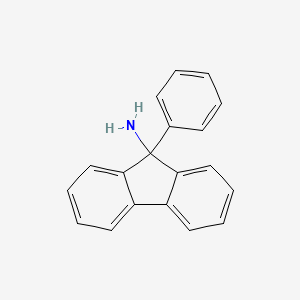

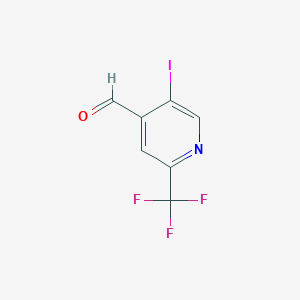
![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
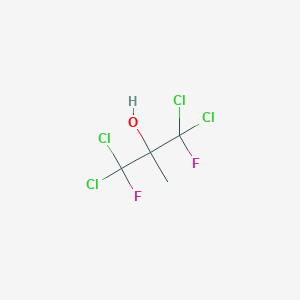
![4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid](/img/structure/B13992164.png)
